N-methyl-6-(methylamino)pyrazine-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of 166.18 g/mol. It is classified as a pyrazine derivative, which includes a pyrazine ring substituted with a carboxamide group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including PubChem and BenchChem, which provide detailed data on its structure and properties. N-methyl-6-(methylamino)pyrazine-2-carboxamide falls under the category of organic compounds, specifically amides, due to the presence of the carboxamide functional group. It is also part of a larger class of pyrazine derivatives that are being studied for their pharmacological properties.
The synthesis of N-methyl-6-(methylamino)pyrazine-2-carboxamide typically involves several steps:
The molecular structure of N-methyl-6-(methylamino)pyrazine-2-carboxamide can be represented as follows:
InChI=1S/C7H10N4O/c1-8-6-4-10-3-5(11-6)7(12)9-2/h3-4H,1-2H3,(H,8,11)(H,9,12)
This indicates a structure where the pyrazine ring is substituted at specific positions by a methylamino group and a carboxamide group.
The compound has been characterized using various techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm its molecular identity and purity .
N-methyl-6-(methylamino)pyrazine-2-carboxamide can participate in several chemical reactions:
These reactions highlight the versatility of N-methyl-6-(methylamino)pyrazine-2-carboxamide in organic synthesis, making it a useful intermediate in various chemical processes.
These properties indicate that N-methyl-6-(methylamino)pyrazine-2-carboxamide is a stable solid at room temperature with moderate solubility characteristics.
N-methyl-6-(methylamino)pyrazine-2-carboxamide has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting specific diseases due to its biological activity profile. Research continues into its efficacy against various pathogens and its role in agricultural chemistry as a herbicide or pesticide due to its interaction with plant metabolic processes .
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3